Introduction: The Strategic Value of Non-Canonical Amino Acids in Modern Drug Discovery
Introduction: The Strategic Value of Non-Canonical Amino Acids in Modern Drug Discovery
An In-Depth Technical Guide to 4-Cyclopropyl-L-phenylalanine HCl: Properties, Characterization, and Application
In the landscape of contemporary drug development, the rational design of therapeutic agents hinges on the ability to modulate pharmacological properties with surgical precision. Beyond the 20 proteinogenic amino acids, non-canonical amino acids (ncAAs) offer an expanded chemical toolbox, enabling chemists to overcome limitations in potency, selectivity, and pharmacokinetic profiles. Among these, derivatives of phenylalanine are of particular interest. This guide focuses on 4-Cyclopropyl-L-phenylalanine hydrochloride, a synthetic amino acid that incorporates a cyclopropyl moiety—a small, strained ring with profound implications for medicinal chemistry.
The cyclopropyl group is far from a simple steric substituent. Its unique electronic properties, stemming from significant ring strain, and its rigid, three-dimensional structure, confer a range of benefits. These include enhancing metabolic stability by blocking sites of oxidative metabolism, locking flexible molecules into bioactive conformations to improve potency, and fine-tuning physicochemical properties like lipophilicity.[1][2] As such, 4-Cyclopropyl-L-phenylalanine HCl serves as a high-value building block for synthesizing novel peptides and small-molecule drug candidates, making a thorough understanding of its properties essential for researchers, scientists, and drug development professionals.[3] This document provides a comprehensive overview of its physical and chemical characteristics, detailed protocols for its analytical characterization, and insights into its application.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of the fundamental properties of a starting material are prerequisites for any successful research or development program.
Structure and Identification
The structure comprises an L-phenylalanine scaffold with a cyclopropyl ring attached at the para-position of the phenyl ring, supplied as a hydrochloride salt to improve handling and aqueous solubility.
Caption: Chemical Structure of 4-Cyclopropyl-L-phenylalanine HCl.
Table 1: Chemical Identifiers
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (2S)-2-amino-3-(4-cyclopropylphenyl)propanoic acid hydrochloride | |
| Synonym(s) | 4-Cyclopropyl-L-phenylalanine hydrochloride | |
| CAS Number | 1567916-29-3 | [4] |
| Molecular Formula | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 241.72 g/mol | |
Physical and Chemical Properties
The data presented below is a consolidation of information from suppliers and safety data sheets for the title compound and structurally related amino acid hydrochlorides.
Table 2: Physical and Chemical Data Summary
| Property | Value | Rationale / Comparative Data |
|---|---|---|
| Appearance | White to off-white solid/powder | Consistent with similar amino acid derivatives like 4-Amino-L-phenylalanine HCl.[5][6] |
| Solubility | Soluble in water. Solubility in DMSO and other organic solvents is expected. | The hydrochloride salt form generally confers aqueous solubility.[5] For related compounds, solubility in DMSO is reported to be high (e.g., >50 mg/mL).[7] |
| Melting Point | No data available. | For comparison, 4-Fluoro-L-phenylalanine HCl has a melting point of 245-251 °C (dec.).[8] |
| Stability | Stable under standard ambient conditions. | Safety data sheets for similar compounds recommend storage in a dry, well-ventilated place.[9][10][11] |
| Storage | Short-term: Room Temperature. Long-term: 2-8°C recommended. Keep container tightly closed and protected from moisture. | This is a standard recommendation for amino acid derivatives to ensure long-term integrity.[6][12] |
Analytical Characterization: A Practical Guide
As a Senior Application Scientist, the core of our work lies not just in knowing the properties of a compound, but in robustly verifying them. Each batch of a critical reagent like 4-Cyclopropyl-L-phenylalanine HCl must be validated to ensure identity, purity, and structural integrity before its inclusion in a synthetic workflow or biological assay. The following sections provide both the rationale and practical protocols for this validation.
Caption: A typical analytical workflow for the qualification of a chemical reagent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation. It provides detailed information about the chemical environment of each proton and carbon atom, confirming not only the connectivity but also the stereochemistry (in this case, the L-configuration).
Expected ¹H NMR Spectrum (in D₂O):
-
Aromatic Protons: Two doublets are expected in the aromatic region (~7.0-7.5 ppm). Due to the para-substitution, they will appear as a classic AA'BB' system, often simplifying to two distinct doublets, each integrating to 2H.
-
Alpha-Proton (Cα-H): A triplet or doublet of doublets around 4.0-4.3 ppm, coupled to the two non-equivalent beta-protons.
-
Beta-Protons (Cβ-H₂): Two diastereotopic protons that will appear as a complex multiplet (likely two doublets of doublets) between 2.8 and 3.4 ppm.[13]
-
Cyclopropyl Protons: A set of complex multiplets in the upfield region (~0.5-1.5 ppm). The methine proton will be distinct from the two sets of methylene protons.
Expected ¹³C NMR Spectrum (in D₂O):
-
Carbonyl Carbon (C=O): ~170-175 ppm.
-
Aromatic Carbons: Four signals are expected. The carbon attached to the cyclopropyl group (Cζ) and the carbon attached to the methylene group (Cγ) will be distinct from the four other aromatic carbons, which should appear as two signals.
-
Alpha-Carbon (Cα): ~55-60 ppm.
-
Beta-Carbon (Cβ): ~35-40 ppm.
-
Cyclopropyl Carbons: One methine and one methylene carbon signal in the upfield region (~5-15 ppm).
Trustworthiness - A Self-Validating Protocol for NMR Analysis:
-
Preparation: Accurately weigh ~5-10 mg of 4-Cyclopropyl-L-phenylalanine HCl and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Acquire the spectrum on a calibrated NMR spectrometer (≥400 MHz is recommended for better resolution of multiplets).
-
Acquisition: Run standard ¹H, ¹³C, and optionally 2D correlation experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) to confirm assignments.[14][15]
-
Processing: Process the data using appropriate software. Reference the spectrum to the residual solvent peak.
-
Interpretation: Compare the obtained chemical shifts, integration values, and coupling patterns to the expected spectrum. The correlation of all signals provides a self-validating confirmation of the structure.
Mass Spectrometry (MS)
Expertise & Experience: MS is essential for confirming the molecular weight of the compound, providing a rapid and highly sensitive check of its identity. For this molecule, electrospray ionization (ESI) in positive mode is ideal.
Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺, corresponding to the free base.
-
Calculated Mass (C₁₂H₁₅NO₂): 205.11
-
Expected [M+H]⁺: 206.12 m/z
Trustworthiness - A Self-Validating Protocol for LC-MS Analysis:
-
Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
-
Analysis: Inject a small volume (1-5 µL) of the sample.
-
Interpretation: Verify the presence of the target [M+H]⁺ ion in the mass spectrum with the correct isotopic pattern. This provides orthogonal confirmation to the NMR data.
Chromatographic Purity (HPLC)
Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. For pharmaceutical applications, a purity of ≥98% is often required. A reversed-phase method is most appropriate for this compound.[16][17]
Trustworthiness - A Self-Validating Protocol for RP-HPLC Analysis:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.
-
Gradient: A typical starting gradient would be 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm and 254 nm. The phenyl group provides a strong chromophore.
-
Sample Preparation: Prepare the sample at a concentration of ~1 mg/mL in the mobile phase.
-
Analysis: Inject 10 µL and integrate the resulting chromatogram. Purity is reported as the area of the main peak relative to the total area of all peaks. A robust method will show a sharp, symmetrical main peak with good separation from any minor impurities.[18]
Applications in Research and Drug Development
The incorporation of 4-Cyclopropyl-L-phenylalanine into a peptide or small molecule is a strategic decision aimed at enhancing drug-like properties.
-
Metabolic Stability: The cyclopropyl group can act as a "metabolic shield." The C-H bonds on the cyclopropane ring are stronger than those in typical alkyl groups, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[2] Replacing a metabolically labile group (e.g., an isopropyl or tert-butyl group) with a cyclopropyl moiety can significantly increase the half-life of a drug.
-
Conformational Rigidity: The rigid nature of the cyclopropyl ring can constrain the conformation of the phenylalanine side chain. This pre-organization can lead to a more favorable entropic contribution upon binding to a biological target, thereby increasing potency.[2][19]
-
Modulation of Physicochemical Properties: The cyclopropyl group is considered a "lipophilic hydrogen bond donor" mimic and can be used to fine-tune a molecule's overall lipophilicity (LogP), which is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Peptide and Peptidomimetic Design: In peptide-based drug discovery, introducing this ncAA can result in peptides with enhanced proteolytic stability and altered receptor binding profiles.[3][19]
Safety and Handling
While specific toxicological data for 4-Cyclopropyl-L-phenylalanine HCl is not widely published, data from safety data sheets (SDS) for similar amino acid hydrochlorides provide general handling guidelines.[20]
-
Hazards: May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.
-
First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[20]
Conclusion
4-Cyclopropyl-L-phenylalanine HCl is more than just another synthetic amino acid; it is a strategic tool for molecular design. Its unique combination of a chiral amino acid backbone and a functionally potent cyclopropyl group provides medicinal chemists with a valuable building block to address common challenges in drug discovery, particularly concerning metabolic stability and binding affinity. The analytical protocols detailed herein provide a robust framework for ensuring the quality and integrity of this reagent, forming a critical foundation for its successful application in the synthesis of next-generation therapeutics.
References
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Mapelli, C., Kimura, H., & Stammer, C. H. (1986). Synthesis of four diastereomeric enkephalins incorporating cyclopropyl phenylalanine. International Journal of Peptide and Protein Research, 28(4), 347-359. Available from: [Link]
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AAPPTec, LLC. Safety Data Sheet for Nα-Fmoc-4-(Boc-amino)-D-phenylalanine. Available from: [Link]
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AAPPTec, LLC. Safety Data Sheet for Fmoc-Phe(4-CN)-OH. Available from: [Link]
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available from: [Link]
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Pharmaffiliates. (n.d.). Exploring Cyclopropylalanine: A Versatile Compound for Chemical Synthesis and Beyond. Available from: [Link]
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Reitti, M., et al. (2019). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Organic Letters, 21(15), 6044-6048. Available from: [Link]
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Jhaumeer-Laulloo, S., et al. (2002). Synthesis of cyclo (l-trans-(4-hydroxyprolinyl)-l-phenylalanine). University of Mauritius Research Journal, 5. Available from: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Available from: [Link]
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Levine, P. M., et al. (2025). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. ChemRxiv. Available from: [Link]
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Salveson, P. J., et al. (2018). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. Tetrahedron Letters, 59(31), 3041-3044. Available from: [Link]
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Davison, A. S., et al. (2022). Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. JIMD reports, 63(4), 341–350. Available from: [Link]
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Tran, T. T. L., & Vo, T. S. (2024). A study on establishing analytical chemistry practice on UHPLC-PDA/MS equipment. Ho Chi Minh City University of Education Journal of Science, 21(3), 512-524. Available from: [Link]
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Merlic, C. A. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. UCLA. Available from: [Link]
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Ishizu, T., et al. (2018). ¹H nuclear magnetic resonance (NMR) spectrum of cyclo(L‐Pro‐L‐Phe) in D2O solution under basic conditions. ResearchGate. Available from: [Link]
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